
2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin is a complex chemical compound that belongs to the class of aminoglycoside antibiotics. This compound is a derivative of Plazomicin, which is known for its potent antibacterial properties. The presence of multiple Boc (tert-butoxycarbonyl) protecting groups in its structure makes it a unique and highly specialized molecule used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin involves multiple steps, including the protection of amino groups with Boc groups. The general synthetic route includes:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Intermediate Compounds: The protected amino groups are then subjected to various chemical reactions to form intermediate compounds. These reactions may include nucleophilic substitution, reduction, and cyclization.
Final Assembly: The intermediate compounds are then assembled to form the final product, 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin. This step may involve additional protection and deprotection steps to ensure the correct structure is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Purification steps such as chromatography and crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The Boc groups provide stability and protect the amino groups from degradation. The compound targets the 30S subunit of the bacterial ribosome, leading to the disruption of protein synthesis and ultimately bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-tert-Butoxycarbonylamino)ethyl methacrylate
- N-(tert-Butoxycarbonyl)ethanolamine
- Boc-protected amino acids
Uniqueness
2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin is unique due to its multiple Boc-protected amino groups, which provide enhanced stability and specificity in its interactions. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C43H76N6O17 |
|---|---|
Poids moléculaire |
949.1 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,3R,5R)-2-[(1S,2S,3S,4S,6S)-3-[[(2S)-6-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-6-[[(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C43H76N6O17/c1-39(2,3)63-35(54)45-18-17-26(50)32(53)46-24-19-25(48-37(56)65-41(7,8)9)30(61-33-23(16-15-22(20-44)60-33)47-36(55)64-40(4,5)6)27(51)29(24)62-34-28(52)31(43(13,58)21-59-34)49(14)38(57)66-42(10,11)12/h15,23-31,33-34,50-52,58H,16-21,44H2,1-14H3,(H,45,54)(H,46,53)(H,47,55)(H,48,56)/t23?,24-,25-,26+,27+,28+,29-,30-,31?,33+,34+,43-/m0/s1 |
Clé InChI |
VBDOWGGYGXGLBC-QOFCYWHHSA-N |
SMILES isomérique |
C[C@@]1(CO[C@@H]([C@@H](C1N(C)C(=O)OC(C)(C)C)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@@H]2O)O[C@@H]3C(CC=C(O3)CN)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@@H](CCNC(=O)OC(C)(C)C)O)O |
SMILES canonique |
CC1(COC(C(C1N(C)C(=O)OC(C)(C)C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
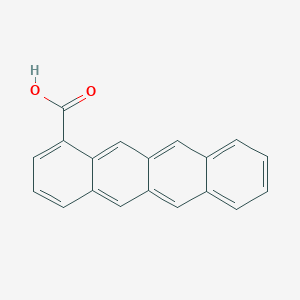
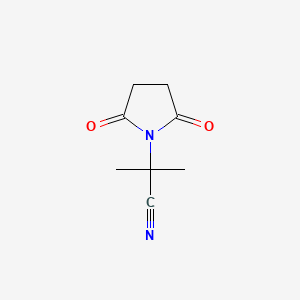
![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)
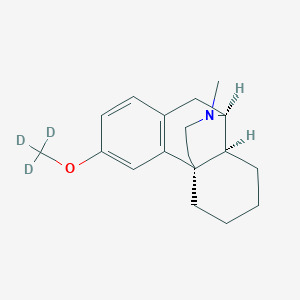

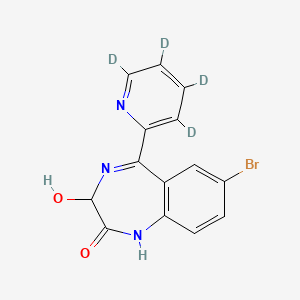


![7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B15295805.png)
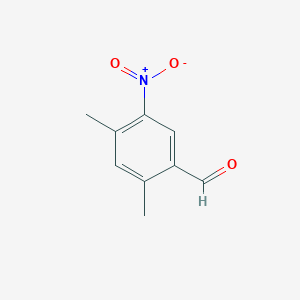
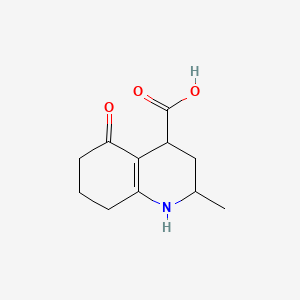
![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)
